molecular formula C16H19ClN4O B12268905 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B12268905
M. Wt: 318.80 g/mol
InChI Key: QKJNFEVWAMRDGA-UHFFFAOYSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities.

Chemical Reactions Analysis

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. It is known to exhibit high affinity for certain receptors, such as the histamine H1 receptor . This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over these similar compounds in certain applications.

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C16H19ClN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3

InChI Key

QKJNFEVWAMRDGA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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